molecular formula C18H21O2D3 B602629 17-beta-Estradiol-16,16,17-d3 CAS No. 79073-37-9

17-beta-Estradiol-16,16,17-d3

Cat. No.: B602629
CAS No.: 79073-37-9
M. Wt: 275.41
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Foundational Principles of Isotopic Labeling in Steroid Hormone Analysis and Research

Isotopic labeling is a cornerstone technique for the accurate quantification of molecules in complex biological samples. vscht.cz This method involves the use of stable, non-radioactive heavy isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), which are incorporated into the structure of an analyte molecule. vulcanchem.comnih.gov In steroid hormone analysis, this practice is most powerfully applied in the isotope dilution method, frequently coupled with mass spectrometry (MS). chemscene.com

The fundamental principle lies in adding a known quantity of an isotopically labeled version of the steroid of interest—the internal standard—to a sample at the very beginning of the analytical process. chemscene.com This labeled standard is nearly identical in its chemical and physical properties to the naturally occurring, unlabeled (endogenous) steroid. chemscene.com Consequently, it behaves in the same manner during every step of the procedure, including extraction, purification, and chromatographic separation. chemscene.com

While the labeled and unlabeled compounds are indistinguishable by chemical means, they are easily differentiated by a mass spectrometer based on their mass-to-charge (m/z) ratio. sigmaaldrich.com Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the labeled internal standard. By measuring the ratio of the endogenous analyte to the known amount of the added internal standard, analysts can calculate the original concentration of the hormone with exceptional accuracy and precision. chemscene.comresearchgate.net This approach effectively corrects for procedural variations and mitigates the "matrix effect"—signal interference from other components in the biological sample—which is a common challenge in quantitative analysis. researchgate.net

The use of stable isotope-labeled standards, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for steroid analysis, superseding less specific methods like immunoassays, especially at low concentrations. sigmaaldrich.combiomol.com

The Unique Role and Significance of 17-beta-Estradiol-16,16,17-d3 as a Tracer and Internal Standard in Contemporary Studies

This compound is a specific, deuterated form of 17β-Estradiol, where three hydrogen atoms at the 16 and 17 positions of the steroid molecule are replaced by deuterium atoms. scbt.comlgcstandards.com This modification results in a molecule with a molecular weight that is three mass units greater than its natural counterpart, providing a distinct mass shift (M+3) that is ideal for mass spectrometric detection without altering its chemical behavior. sigmaaldrich.com

Its primary and most significant role is as an internal standard in isotope dilution mass spectrometry for the precise quantification of 17β-Estradiol. researchgate.net Researchers and clinicians rely on this method for a variety of applications, including:

Clinical Diagnostics : It is used to develop reference measurement procedures for accurately determining serum estradiol (B170435) levels to assess ovarian function. researchgate.net The high accuracy obtained is crucial for samples containing very low estradiol concentrations, such as in men, children, and postmenopausal women. researchgate.net

Endocrine Research : The compound facilitates the study of hormone metabolism and the complex interplay of steroid pathways. vulcanchem.com As a tracer, it can be used to follow the biotransformation of estradiol. vulcanchem.com

Anti-Doping and Veterinary Control : Sensitive analytical methods using deuterated standards like this one are developed to detect the abuse of synthetic steroids. vulcanchem.com

Environmental Monitoring : It has been used as a standard in methods developed to analyze the presence of steroid estrogens in environmental samples like river sediments. vscht.cz

The use of this compound allows for the development of highly sensitive and specific LC-MS/MS assays capable of quantifying estradiol at concentrations as low as picograms per milliliter (pg/mL) from small sample volumes. researchgate.netnih.gov Its application has been instrumental in improving the reliability of steroid hormone measurements, ensuring that research findings and clinical decisions are based on the most accurate data possible. researchgate.netnih.gov

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 79037-37-9 sigmaaldrich.comscbt.com
Molecular Formula C₁₈H₂₁D₃O₂ scbt.com
Molecular Weight 275.40 g/mol sigmaaldrich.comscbt.com
Synonyms (17β)-Estra-1,3,5(10)-triene-3,17-diol-d3, Deuterated 17β-estradiol sigmaaldrich.comscbt.com
Mass Shift M+3 sigmaaldrich.com

Table 2: Applications in Analytical Methodologies

Analytical TechniqueApplicationKey FindingSource
LC-MS/MS Quantification in human serumDevelopment of a reference measurement procedure for estradiol. researchgate.net
LC-MS/MS Analysis of low-concentration samplesEnables reliable measurement in men, children, and postmenopausal women. researchgate.net
GC-MS Analysis of environmental samplesUsed as a syringe standard for quantifying estrogenic steroids in river sediment. vscht.cz
LC-MS/MS Steroid metabolome analysisIncluded as an internal standard for the simultaneous quantification of 12 steroid hormones. nih.gov

Properties

CAS No.

79073-37-9

Molecular Formula

C18H21O2D3

Molecular Weight

275.41

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

50-28-2 (unlabelled)

Synonyms

17β-Estradiol;  (17β)-Estra-1,3,5(10)-triene-3,17-diol-d3

tag

Estradiol Impurities

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for 17 Beta Estradiol 16,16,17 D3 Production

Chemical Synthesis Strategies for Site-Specific Deuteration of Estradiol (B170435)

The introduction of deuterium (B1214612) at the C-16 and C-17 positions of the estradiol steroid nucleus is a key step in the synthesis of 17-beta-Estradiol-16,16,17-d3. A common strategy involves the reduction of a 17-keto group in a precursor molecule using a deuterium-donating agent. For instance, the synthesis can start from estrone (B1671321), which possesses a ketone group at C-17. psu.edu

One established method involves the alkaline-mediated hydrogen/deuterium exchange of the protons at the C-16 position, followed by the reduction of the C-17 keto function using a powerful deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.net This two-step process ensures the specific incorporation of deuterium atoms at the desired locations.

Here is an interactive data table summarizing a common synthetic approach:

StepPrecursorReagentProductPurpose
1EstroneBase (e.g., NaOD in D₂O)16,16-d₂-EstroneExchange of protons at C-16 with deuterium.
216,16-d₂-EstroneLithium aluminum deuteride (LiAlD₄)17-beta-Estradiol-16,16,17-d₃Reduction of the 17-keto group and introduction of deuterium at C-17. psu.eduresearchgate.net

Isotopic Purity Assessment and Stereochemical Characterization Techniques in Labeled Steroid Synthesis

Ensuring the quality of synthesized this compound is critical for its use as a reliable internal standard. This involves rigorous assessment of its isotopic purity and stereochemical integrity. researchgate.net

Isotopic Purity Assessment: Mass spectrometry (MS) is the primary technique for determining the isotopic purity of deuterated steroids. nih.gov It allows for the precise measurement of the mass-to-charge ratio of the molecule, revealing the extent of deuterium incorporation and the presence of any unlabeled or partially labeled species. sigmaaldrich.com High-resolution mass spectrometry can provide detailed information on the distribution of isotopologues. nih.gov For this compound, a high isotopic purity of over 98 atom % D is typically required. sigmaaldrich.com

The following table outlines the key analytical techniques used:

TechniquePurposeKey Findings
Mass Spectrometry (MS)Determines isotopic purity and distribution of isotopologues. nih.govConfirms the mass shift corresponding to the incorporation of three deuterium atoms (M+3). sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms the chemical structure and stereochemistry. mdpi.comunesp.brnih.govVerifies the 17-beta configuration of the hydroxyl group and the positions of the deuterium labels. mdpi.com

Advances in Deuterium Labeling Efficiency and Scalability for this compound

Recent advancements in synthetic chemistry have focused on improving the efficiency and scalability of deuterium labeling processes for steroids like estradiol. One significant development is the use of microwave-assisted synthesis. psu.edunih.gov This technique can dramatically reduce reaction times compared to conventional heating methods for deuteration reactions. psu.edu

Furthermore, new catalytic systems and reagents are being explored to achieve more selective and efficient deuterium incorporation. nsf.gov For instance, metal-free approaches utilizing photoexcitation in deuterated solvents have shown promise for aromatic hydrogen isotope exchange, offering alternative pathways for labeling specific positions on the steroid ring. nih.gov These advancements are crucial for producing high-purity deuterated standards in larger quantities to meet the growing demands of clinical and research laboratories. qmx.com The development of more robust and scalable synthetic routes ensures a reliable supply of this compound for its critical role in quantitative analysis.

Advanced Analytical Research Techniques Employing 17 Beta Estradiol 16,16,17 D3

Mass Spectrometry-Based Quantification of Endogenous Estrogens Utilizing 17-beta-Estradiol-16,16,17-d3 as an Internal Standard

The quantification of endogenous estrogens, which are often present at very low concentrations, requires highly sensitive and specific analytical methods. Mass spectrometry (MS) has emerged as the gold standard for this purpose, and the use of a deuterated internal standard like this compound is fundamental to achieving accurate results. nih.govresearchgate.net This internal standard, with a mass shift of M+3, is chemically identical to the analyte of interest, 17-beta-estradiol, but is distinguishable by its higher mass. sigmaaldrich.com This property allows it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for any analyte loss or variations in instrument response.

The process typically involves adding a known amount of this compound to the biological sample at the beginning of the workflow. rivm.nl The sample then undergoes extraction, purification, and sometimes derivatization before being introduced into the mass spectrometer. By comparing the signal intensity of the endogenous 17-beta-estradiol to that of the deuterated internal standard, a precise and accurate concentration of the natural estrogen can be determined. This isotope dilution mass spectrometry (IDMS) approach is crucial for overcoming matrix effects, which are common interferences from other components within the sample that can suppress or enhance the analyte signal.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation Research

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. capes.gov.br The development and validation of LC-MS/MS methods for estrogen analysis using this compound as an internal standard have been extensively researched to ensure reliable quantification in various biological matrices like human serum. nih.govmedrxiv.org

Method development involves optimizing several key parameters:

Sample Preparation: This often includes solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate estrogens from the complex sample matrix. nih.govnih.gov

Chromatographic Separation: Achieving good separation of different estrogens and from interfering compounds is critical. This is typically done using a C18 reversed-phase column with a gradient elution of mobile phases like methanol (B129727) and water, sometimes with additives like ammonium (B1175870) fluoride (B91410) to enhance ionization. medrxiv.orgnih.gov

Mass Spectrometry Conditions: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the native estradiol (B170435) and the deuterated internal standard are monitored for high selectivity and sensitivity. mpg.de

Validation of these methods is performed according to established guidelines to demonstrate their accuracy, precision, linearity, and sensitivity. medrxiv.org For instance, a validated LC-MS/MS method for serum estradiol demonstrated excellent linearity with correlation coefficients close to 1.000, and high precision with low coefficients of variation (CVs). nih.gov The limit of quantification (LOQ) for such methods can be very low, often in the picogram per milliliter (pg/mL) range, making them suitable for measuring the low circulating levels of estrogens. medrxiv.orgresearchgate.net

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Estradiol in Human Serum

ParameterResultCitation
Linearity (Correlation Coefficient)0.998 to 1.000 nih.gov
Within-Set Precision (CV%)0.6 to 2.2% nih.gov
Between-Set Precision (CV%)0.2 to 0.4% nih.gov
Recovery100.7 to 101.8% nih.gov
Limit of Detection (LOD)1 ng/L nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Steroid Analysis with Deuterated Standards

Gas chromatography-mass spectrometry (GC-MS) is another well-established technique for steroid analysis that frequently employs deuterated internal standards like this compound. rivm.nl Before analysis by GC-MS, steroids, which are not very volatile, must be chemically modified through a process called derivatization. researchgate.net This increases their volatility and thermal stability, making them suitable for gas chromatography. Common derivatizing agents include N-(trimethylsilyl)imidazole (TMS) or heptafluorobutyric anhydride (B1165640) (HFBA). rivm.nlnih.gov

In a typical GC-MS workflow, the sample extract containing both the native estradiol and the deuterated standard is derivatized. The derivatized products are then separated on a GC column and detected by the mass spectrometer. rivm.nl The use of this compound allows for accurate quantification by correcting for any inconsistencies during the derivatization and injection steps. nih.gov GC-MS methods can achieve low limits of detection, often in the range of 20-40 ng/L in serum. rivm.nl

Table 2: Example of GC-MS Method Parameters for 17β-Estradiol Analysis

ParameterConditionCitation
Internal Standard17β-Estradiol-d3 rivm.nl
Derivatization AgentHeptafluorobutyric anhydride (HFBA) rivm.nl
Ionization ModeElectron Impact (EI) rivm.nl
Monitored Ions (m/z)664 (17β-E2-di-HFB) and 667 (17β-E2-d3-di-HFB) rivm.nl
Limit of Detection20 ng/L rivm.nl
Limit of Determination40 ng/L rivm.nl

High-Resolution Mass Spectrometry (HRMS) Applications in Complex Biological Matrices

High-resolution mass spectrometry (HRMS) offers significant advantages for the analysis of estrogens in complex biological matrices. Unlike tandem mass spectrometry which monitors specific ion transitions, HRMS provides accurate mass measurements, allowing for a higher degree of confidence in compound identification and the ability to screen for a wide range of compounds simultaneously. vliz.be

When used with this compound, HRMS can differentiate between the endogenous analyte and the internal standard with very high mass accuracy. This is particularly useful in complex samples where there might be isobaric interferences (other compounds with the same nominal mass). The high resolving power of HRMS can separate the signal of the target analyte from these interferences, leading to more accurate quantification. HRMS is often coupled with ultra-high-performance liquid chromatography (UHPLC) for fast and efficient separations of multiple steroid hormones in a single run. vliz.be

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Bioanalysis of Estrogens

Isotope Dilution Mass Spectrometry (IDMS) is considered the definitive method for achieving the highest level of accuracy in quantitative analysis. researchgate.netnih.gov The fundamental principle of IDMS lies in the use of a stable isotope-labeled version of the analyte as an internal standard. nih.govnih.gov In the context of estrogen analysis, this compound is an ideal internal standard for quantifying endogenous 17-beta-estradiol.

The core of the IDMS technique involves the following steps:

A precisely known amount of the isotopically labeled standard (e.g., this compound) is added to the sample containing the unknown amount of the native analyte (17-beta-estradiol).

The labeled standard and the native analyte are allowed to equilibrate within the sample matrix.

The sample is then processed through extraction and purification steps. Since the labeled standard is chemically identical to the native analyte, any loss of material during these steps will affect both compounds equally.

The mixture is analyzed by mass spectrometry, and the ratio of the signal intensities of the native analyte to the labeled standard is measured.

By comparing this measured ratio to the ratio found in a calibration standard with known concentrations of both the native and labeled compounds, the exact amount of the native analyte in the original sample can be calculated.

This method effectively cancels out variations in sample recovery and instrument response, leading to highly accurate and precise measurements. nih.govnih.gov IDMS is often employed in the development of reference measurement procedures and the certification of reference materials. nih.gov

Chromatographic Separation Techniques (e.g., UPLC, HPLC) Optimized for Resolution in Steroidome Profiling

Steroidome profiling, the comprehensive analysis of all steroids in a biological sample, presents a significant analytical challenge due to the structural similarity and wide concentration range of the various steroid hormones. medrxiv.orgbham.ac.uk Effective chromatographic separation is therefore essential for resolving these compounds before their detection by mass spectrometry. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC or UHPLC) are the most commonly used techniques for this purpose. nih.gov

UPLC systems, which use columns with smaller particle sizes (typically less than 2 µm), offer higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov The separation of steroids is typically achieved on reversed-phase columns, such as C18 columns. medrxiv.orglcms.cz The mobile phase usually consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with additives like formic acid or ammonium fluoride to improve peak shape and ionization efficiency. bham.ac.ukosaka-u.ac.jp

The development of optimized chromatographic methods involves careful selection of the column, mobile phase composition, and gradient elution profile to achieve baseline separation of critical steroid isomers, such as 17-alpha-estradiol and 17-beta-estradiol. researchgate.net For comprehensive steroidome profiling, a single chromatographic run can be designed to separate androgens, estrogens, glucocorticoids, and progestagens, allowing for a broad overview of steroid metabolism. medrxiv.org

Table 3: Example of a UPLC Method for Steroid Profiling

ParameterConditionCitation
ColumnC18 Zorbax Eclipse Plus (2.1 mm x 50 mm, 1.8 µm) medrxiv.org
Mobile Phase A0.2 mM NH4F in water medrxiv.org
Mobile Phase B0.2 mM NH4F in methanol medrxiv.org
Flow RateNot specified medrxiv.org
Total Run Time16 minutes medrxiv.org
Gradient0-2 min: 15-55% B; 2-5 min: 55-45% B; 5-12 min: 55-70% B; 12-13 min: 70-95% B medrxiv.org

Investigative Research Applications of 17 Beta Estradiol 16,16,17 D3 in in Vitro Biological Systems

Elucidation of Estrogen Receptor (ER) Binding Dynamics and Ligand Selectivity in Cell-Based Assays Utilizing Labeled Estradiol (B170435)

The interaction between estrogens and their cognate receptors, Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ), is a cornerstone of endocrine signaling and a primary target in breast cancer research. researchgate.netmdpi.com Labeled forms of estradiol, including deuterated and fluorescent variants, are instrumental in dissecting these interactions within cellular systems. The canonical mechanism involves estrogen binding, which induces conformational changes in the receptor, leading to dimerization and subsequent modulation of gene expression. bmbreports.org

In vitro assays using labeled estradiol allow for precise characterization of ligand binding affinity and selectivity. For instance, studies have established the high affinity of 17-beta-estradiol for both ERα and ERβ, with Ki values of 0.13 nM and 0.12 nM, respectively. hellobio.com The use of labeled ligands in competitive binding assays helps determine the relative binding affinities of other compounds, such as selective estrogen receptor modulators (SERMs) or potential endocrine-disrupting chemicals. oup.com

Furthermore, advanced techniques like Fluorescence Resonance Energy Transfer (FRET) employ fluorophore-labeled ERs to study the kinetics of ligand-induced dimerization in living cells. oup.comoup.com These studies reveal that while ligands like estradiol and antagonists like fulvestrant (B1683766) promote ERα dimerization, they induce distinct conformational changes in the receptor complex. oup.com The stability of the ER dimer is significantly influenced by the specific ligand bound, a factor not solely dependent on binding affinity. bmbreports.org Deuterated estradiol, such as Estradiol-d3, serves as a critical internal standard in mass spectrometry-based methods that quantify the binding of unlabeled ligands, ensuring accuracy and reliability in these sensitive assays. mdpi.comresearchgate.net The ability to track and quantify these molecular events provides deep insights into how different ligands can elicit varied downstream biological responses, a phenomenon central to the development of targeted endocrine therapies. nih.gov

Table 1: Estrogen Receptor (ER) Binding Affinities and Dimer Dissociation Constants

LigandReceptorBinding Affinity (Ki or Kd)Notes
17-beta-Estradiol (E2)ERα0.13 nM (Ki) hellobio.comEndogenous agonist.
17-beta-Estradiol (E2)ERβ0.12 nM (Ki) hellobio.comEndogenous agonist.
17-beta-Estradiol (E2)ERα-LBD Dimer0.33 ± 0.06 nM (Kd) oup.comLigand binding stabilizes the receptor dimer.
No Ligand (Apo)ERα-LBD Dimer1.0 ± 0.2 nM (Kd) oup.comThe unliganded receptor exists as a stable dimer.
ICI 182,780 (Fulvestrant)ERα-LBD Dimer0.34 ± 0.06 nM (Kd) oup.comAntagonist providing kinetic stabilization to the dimer.
4-hydroxytamoxifen (OHT)ER-αNot specifiedActive metabolite and antagonist that induces significant structural fluctuations. researchgate.net

Mechanistic Studies of Estrogen-Metabolizing Enzymes (e.g., Cytochromes P450, UGTs) Using Deuterated Substrates and Tracers

The metabolic fate of estrogens is governed by a suite of enzymes, primarily from the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. These enzymes transform estradiol into various metabolites, some of which have distinct biological activities or are primed for excretion. Deuterated substrates like 17-beta-Estradiol-16,16,17-d3 are indispensable for probing the mechanisms of these enzymatic reactions. ansto.gov.aunih.gov

The use of deuterated substrates allows researchers to investigate the kinetic isotope effect (KIE), where the presence of a heavier isotope (deuterium) at a specific molecular position can alter the rate of a chemical reaction if the bond to that isotope is broken in the rate-determining step. ansto.gov.au For example, studies on CYP enzymes have used deuterated substrates to determine whether C-H bond abstraction is a rate-limiting step in steroid oxidation. ansto.gov.au In one study involving a CYP142 enzyme, the lack of preference for a protiated over a deuterated cholesterol substrate indicated that C-H bond breaking was not the significant rate-determining step. ansto.gov.au

In the context of estrogen metabolism, CYPs like CYP1B1 and CYP1A1 oxidize estradiol to catechol estrogens (e.g., 2-OHE2 and 4-OHE2), which can then be further oxidized to reactive quinones. aacrjournals.org These quinones can form DNA adducts, implicating them in carcinogenesis. aacrjournals.org Using stable isotope-labeled estrogens in combination with liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the unambiguous identification and quantification of these various metabolites, even in complex biological matrices. nih.gov The distinct mass of Estradiol-d3 and its metabolites helps differentiate them from endogenous, unlabeled compounds, which is crucial for accurate metabolic profiling. nih.gov This approach has been vital in confirming known metabolic pathways and identifying previously uncharacterized metabolites and reactive intermediates. nih.gov

Table 2: Application of Deuterated Substrates in Studying Estrogen-Metabolizing Enzymes

Enzyme FamilySpecific Enzyme (Example)Deuterated Substrate UsedKey Research Finding
Cytochrome P450CYP1B117-beta-Estradiol (general concept)Mediates oxidation of estradiol to catechol estrogens, which can form DNA adducts. aacrjournals.org
Cytochrome P450Aromatase (CYP19A1)[19-2H]-19-oxoandrostenedioneUse of a deuterated substrate revealed metabolic switching, supporting a specific reaction mechanism (Compound I pathway). acs.org
Cytochrome P450MmarCYP142A3Deuterated cholesterolGC-MS analysis showed no preference for protiated vs. deuterated substrate, indicating C-H bond abstraction is not rate-determining. ansto.gov.au
General MetabolismHuman/Rat Liver Microsomesd4-EstradiolIsotopic labeling was crucial for confirming metabolite structures and removing endogenous interferences in LC-MS/MS analysis. nih.gov

Research into Intracellular Transport and Efflux Mechanisms of Estrogens

The movement of estrogens and their metabolites across cellular membranes is a regulated process involving both passive diffusion and active transport mediated by membrane proteins. mdpi.comacs.org Understanding these transport mechanisms is crucial, as they control the intracellular concentration and, therefore, the biological activity of hormones. Labeled compounds, including deuterated and fluorescently tagged estrogens, are key tools in these investigations. researchgate.net

Active efflux of steroid conjugates is a significant pathway for cellular detoxification and regulation. The Multidrug Resistance Protein 1 (MRP1), an ATP-binding cassette transporter, has been identified as a key player in this process. researchgate.net Studies using membrane vesicles from MRP1-transfected cells have shown that MRP1 can efficiently transport sulfated estrogen conjugates, such as estrone (B1671321) 3-sulfate. researchgate.net Interestingly, this transport is markedly stimulated by the presence of glutathione (B108866) (GSH). researchgate.net In such experiments, labeled substrates like tritiated estrone sulfate (B86663) are used to directly measure transport rates, while deuterated standards like Estradiol-d3 would be essential for quantifying substrates and inhibitors via mass spectrometry in more complex cellular systems.

Fluorescently labeled sterol probes are also employed to visualize the intracellular trafficking of these molecules in real-time. researchgate.net These probes allow researchers to track the movement of sterols between different organelles and monitor their efflux from the cell, which can be an energy-dependent process. researchgate.net While much of this work has focused on cholesterol, the principles and techniques are applicable to steroid hormones. The net accumulation of a compound within a cell is a balance between influx and efflux, and labeled molecules are critical for kinetically dissecting these competing processes. acs.org

Investigations of Steroidogenesis and Biosynthesis Pathways in Cultured Cells

Steroidogenesis is the multi-step biological process by which cholesterol is converted into steroid hormones. mdpi.com In vitro models, such as cultured testicular or ovarian cells, are widely used to study the regulation of this pathway and the function of key steroidogenic enzymes. nih.govbiorxiv.org These studies often involve measuring the levels of various steroid intermediates and final products, a task for which isotopically labeled standards like this compound are indispensable. mdpi.comresearchgate.net

Research using organotypic cultures of prepubertal mouse testicular tissues has investigated the maturation of Leydig cells and their steroidogenic capacity in vitro. biorxiv.orgelifesciences.org By measuring hormone levels in the cultured tissues and surrounding media, scientists have observed altered steroid profiles compared to in vivo development, such as increased progesterone (B1679170) and estradiol but reduced androstenedione (B190577) levels. nih.govelifesciences.org These quantitative analyses rely on sensitive techniques like LC-MS/MS, where the addition of a known amount of a deuterated internal standard, such as Estradiol-d3, for each analyte is crucial for accurate quantification by correcting for sample loss during preparation and variations in instrument response. mdpi.comresearchgate.net

Furthermore, by incubating cultured cells with a labeled precursor (e.g., radiolabeled or deuterated androstenedione), researchers can trace its conversion through the steroidogenic pathway. researchgate.net This allows for the direct assessment of the activity of specific enzymes, like HSD17B3, which converts androstenedione to testosterone (B1683101). Such tracer studies have been used to characterize the metabolic capabilities of various Leydig cell lines, revealing that some cell models are better suited for studying early steps of steroidogenesis rather than the complete synthesis of testosterone. researchgate.net These in vitro systems, supported by the analytical precision afforded by labeled steroids, are essential for understanding both normal steroid biosynthesis and how it can be disrupted. biorxiv.org

Table 3: Findings from In Vitro Steroidogenesis Studies

In Vitro ModelKey Measurement/TechniqueFinding
Prepubertal mouse testicular tissue cultureHormone measurement (ELISA, LC-MS/MS) elifesciences.orgIncreased progesterone and estradiol, reduced androstenedione levels compared to in vivo controls. biorxiv.orgelifesciences.org
Prepubertal mouse testicular tissue cultureRT-qPCR, Western Blot biorxiv.orgDecreased transcript and protein levels of key steroidogenic enzymes (e.g., Cyp11a1, Cyp17a1). biorxiv.org
BLTK1 murine Leydig cellsIncubation with radiolabeled androstenedione, TLC analysis researchgate.netCells metabolized androstenedione primarily to testosterone, with minor unknown products. researchgate.net
BLTK1 and MA-10 Leydig cellsUPLC-MS/MS quantification of steroids after incubation with androstenedione researchgate.netCells produced low amounts of testosterone but high amounts of progesterone and the inactive metabolite androsterone. researchgate.net

Research Exploiting 17 Beta Estradiol 16,16,17 D3 in in Vivo Preclinical Animal Models

Pharmacokinetic and Pharmacodynamic Modeling Research Utilizing Isotopic Tracers in Non-Human Species

Stable isotope tracers are fundamental to pharmacokinetic studies that aim to model the absorption, distribution, metabolism, and excretion (ADME) of hormones like estradiol (B170435). The use of deuterated tracers such as d3-E2, in conjunction with liquid or gas chromatography-mass spectrometry (LC-MS/MS or GC-MS), allows for the calculation of key kinetic parameters, including the rate of appearance and disappearance of the hormone from circulation. nih.govnih.gov This methodology, often referred to as stable isotope dilution, is considered a gold-standard approach for quantifying metabolic flux due to its high specificity and accuracy. psu.edunih.govresearchgate.net

A key application of this technique is in pharmacodynamic studies that investigate how external compounds affect the endogenous metabolism of estrogens. For instance, research in K14-HPV16 transgenic mice, a model for cervical dysplasia, utilized deuterated estradiol to assess the impact of diindolylmethane (DIM) on estrogen metabolism. nih.gov By administering the tracer and analyzing serum, researchers could precisely quantify changes in specific metabolic pathways, such as the rate of C-2 hydroxylation of estradiol. nih.gov This type of study demonstrates how d3-E2 can be used to model the metabolic consequences of therapeutic interventions in a living animal model, providing insights into the mechanism of action of chemopreventive agents. nih.gov

Quantification of Estrogen Production Rates and Metabolic Clearance in Animal Models

The ability to distinguish between an administered tracer and the body's endogenous hormone pool is critical for accurately measuring production and clearance rates. By introducing a known amount of 17-beta-Estradiol-16,16,17-d3 and measuring its dilution by endogenous estradiol over time, researchers can calculate the rate at which the body produces its own estrogen and how quickly it is cleared from circulation. nih.gov

This approach was effectively applied in studies with K14-HPV16 transgenic mice to understand how dietary compounds alter estrogenic activity. nih.gov In this research, deuterated estradiol was added to serum samples ex vivo as an internal standard to accurately quantify the levels of estrogen metabolites after deconjugation. The study investigated the effect of dietary diindolylmethane (DIM) on the C-2 hydroxylation pathway of estradiol, a key metabolic route. The results showed that DIM significantly increased the C-2 hydroxylation of estradiol in both wild-type and HPV transgenic mice, by 28% and 33% respectively. nih.gov This demonstrates the utility of the stable isotope tracer in quantifying shifts in metabolic pathways, which directly relates to metabolic clearance.

Table 1: Effect of Dietary Diindolylmethane (DIM) on Estradiol C-2 Hydroxylation in Wildtype and K14-HPV16 Transgenic Mice nih.gov
Animal GroupTreatmentChange in C-2 Hydroxylation of EstradiolStatistical Significance
Wildtype2000 ppm DIM+28%p < 0.05
K14-HPV16 Transgenic2000 ppm DIM+33%p < 0.05

Studies on Tissue-Specific Distribution and Bioavailability of Estrogens

A significant challenge in pharmacology is ensuring that a therapeutic agent reaches its target tissue while minimizing systemic exposure. This compound is an ideal tool for such investigations. A prominent example is the study of d3-DHED, a deuterated prodrug of 17β-estradiol, designed for retina-targeted delivery. semanticscholar.org Researchers administered d3-DHED as an eye drop to rabbits to track its conversion to d3-E2 and its subsequent distribution. semanticscholar.org

The use of the d3-labeled compound was crucial as it allowed for the precise measurement of the exogenously administered hormone in the target tissue (retina) and circulation, distinct from the animal's endogenous estradiol. semanticscholar.org The study found that 24 hours after a single eye drop, the retina contained 414 ± 105 pg/g of d3-E2, while the endogenous E2 level in the same tissue was 84 ± 19 pg/g. semanticscholar.org Critically, no d3-E2 was detected in the blood at this time point, demonstrating the high retinal bioavailability and lack of systemic distribution of the topically applied prodrug. semanticscholar.org Time-course analysis in both rats and rabbits showed that maximum E2 concentration in the retina was achieved approximately 60 minutes post-treatment, while the prodrug was rapidly cleared from both the retina and the blood. semanticscholar.org

Table 2: Concentration of Deuterated (d3-E2) and Endogenous Estradiol (E2) in Rabbit Retina and Blood 24 Hours After Topical d3-DHED Administration semanticscholar.org
AnalyteRetina Concentration (pg/g)Blood Concentration
d3-E2 (from prodrug)414 ± 105Not Detected
Endogenous E284 ± 19Not Reported

Dynamic Assessment of Estrogen Receptor Occupancy and Activation in Live Animal Models

While deuterated tracers like this compound are invaluable for metabolic and distribution studies, their application for the dynamic in vivo assessment of estrogen receptor (ER) occupancy in live animals is not prominently documented in scientific literature. This type of research, which aims to visualize and quantify the binding of a ligand to its receptor in real-time within a living organism, typically employs positron emission tomography (PET) tracers. nih.gov The most common PET tracer for this purpose is [18F]-fluoroestradiol ([18F]FES), which allows for non-invasive imaging and quantification of ER availability in various tissues. nih.gov

However, deuterated estradiol is used in in vitro applications that are foundational to understanding receptor interactions. For example, competitive binding assays use deuterated or tritiated estradiol to determine the binding affinity (Ki) of novel compounds for estrogen receptors (ERα and ERβ). google.com In these experiments, human recombinant estrogen receptors are incubated with the labeled estradiol and a test compound. The ability of the test compound to displace the labeled estradiol from the receptor is measured, providing a quantitative assessment of its binding strength. google.com While this is not a dynamic assessment in a live animal, it is a critical preclinical step that informs which compounds may be effective modulators of the estrogen receptor in vivo.

Advanced Research into Estrogen Metabolism Pathways Using 17 Beta Estradiol 16,16,17 D3 As a Tracer

Identification and Characterization of Novel Estradiol (B170435) Metabolites

The use of 17-beta-Estradiol-16,16,17-d3 has been instrumental in the discovery and structural elucidation of previously unknown estradiol metabolites. researchgate.netnih.gov By incubating the deuterated tracer with biological matrices such as human and rat liver microsomes, researchers can distinguish exogenous metabolites from endogenous compounds that might otherwise interfere with analysis. researchgate.netnih.gov The distinct mass shift of three daltons (M+3) allows for the clear identification of metabolites derived from the administered tracer. sigmaaldrich.com

High-resolution mass spectrometry plays a crucial role in this process, providing accurate mass measurements that aid in determining the elemental composition of new metabolites. mdpi.com The fragmentation patterns observed in MS/MS spectra are then meticulously analyzed to deduce the precise structure of these novel compounds. researchgate.netnih.gov This approach has led to the confirmation of known metabolic pathways and the identification of numerous previously uncharacterized metabolites. researchgate.netmdpi.com

For instance, studies have utilized deuterated estradiol to investigate oxidative metabolism, identifying various hydroxylated and catechol estrogen metabolites. researchgate.netmdpi.com The ability to trap reactive metabolites with agents like glutathione (B108866) and N-acetylcysteine, followed by LC-MS/MS analysis of the resulting adducts, has further expanded our understanding of estradiol's metabolic profile. researchgate.netnih.gov The isotopic labeling is crucial for confirming the structures of these adducts and overcoming the challenge of endogenous interference. researchgate.netnih.gov

Table 1: Examples of Estradiol Metabolites Identified Using Deuterated Tracers

Metabolite TypeExample MetaboliteAnalytical ApproachReference
Hydroxylated Metabolite2-HydroxyestroneLC-MS/MS researchgate.netmdpi.com
Hydroxylated Metabolite4-HydroxyestroneLC-MS/MS researchgate.netmdpi.com
Hydroxylated Metabolite16-HydroxyestroneLC-MS/MS mdpi.com
Glutathione AdductE1-GSHLC-MS/MS researchgate.netnih.gov
N-acetylcysteine AdductE1-NACLC-MS/MS researchgate.netnih.gov

Quantitative Analysis of Interconversion Rates Between Estrogen Forms

Stable isotope dilution analysis using this compound is a cornerstone for accurately quantifying the interconversion rates between different forms of estrogens, such as the conversion of estradiol to estrone (B1671321). researchgate.net This methodology allows for the precise measurement of production rates of various estrogen metabolites. nih.gov By introducing a known amount of the deuterated standard, researchers can correct for losses during sample preparation and analysis, leading to highly accurate and reproducible quantification. researchgate.netnih.gov

This technique has been applied to various biological samples, including serum, urine, and tissue, to understand the dynamic equilibrium between estrogens in different physiological and pathological states. aacrjournals.orgplos.org For example, studies have used deuterated estrogens to determine the concentrations of a panel of 15 estrogen metabolites in urine, providing valuable data on individual patterns of estrogen metabolism. nih.gov The development of sensitive LC-MS/MS methods allows for the detection of these metabolites at very low concentrations, often in the picogram per milliliter range. unl.edunih.gov

The ability to simultaneously measure multiple estrogen metabolites provides a comprehensive profile of estrogen metabolism, offering insights into the relative activities of different metabolic pathways. nih.gov This quantitative approach is essential for understanding how factors like genetics, disease, and environmental exposures can influence estrogen metabolism and subsequent health outcomes.

Table 2: Quantitative Applications of Deuterated Estradiol in Estrogen Interconversion Studies

Study FocusKey FindingAnalytical MethodReference
Estrogen Production RatesConcordant results with radioisotope methods for pre- and post-menopausal women.Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov
Urinary Estrogen MetabolitesDevelopment of a method to quantify 15 estrogen metabolites simultaneously.Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Serum Estrogen LevelsQuantification of 15 estrogens in pooled breast cancer serum samples.High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) unl.edunih.gov
Simultaneous Steroid ProfilingA method for analyzing 16 endogenous steroids including estrogens.Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) medrxiv.org

Research on Conjugation (Glucuronidation, Sulfation) and Deconjugation Processes

Conjugation reactions, primarily glucuronidation and sulfation, are major pathways for the metabolism and excretion of estrogens. researchgate.netpharmgkb.org this compound and its metabolites, such as Estradiol-16,16,17-d3 3-Glucuronide, are invaluable tools for studying these processes. These labeled compounds allow researchers to trace the formation of glucuronide and sulfate (B86663) conjugates and to investigate the activity of the enzymes involved, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). researchgate.netnih.gov

For instance, studies have examined the glucuronidation of estradiol enantiomers, revealing that different UGT isoforms exhibit distinct regioselectivity and stereoselectivity. nih.gov Research using labeled estradiol 17-beta-d-glucuronide in rat models with metastatic liver tumors has shown increased sulfation of this metabolite, pointing to an upregulation of estrogen sulfotransferase (Sult1e1) in the diseased state. nih.gov

Conversely, the process of deconjugation, catalyzed by enzymes like sulfatases, can reactivate estrogen signaling. researchgate.net The use of stable isotope-labeled substrates allows for the detailed investigation of these deconjugation pathways. The ability to analyze intact steroid glucuronides by LC-MS without the need for hydrolysis has been a significant advancement, preventing the formation of unwanted side products and providing more accurate data. helsinki.fi

Table 3: Enzymes Involved in Estrogen Conjugation and Deconjugation

ProcessEnzyme FamilyKey IsoformsReference
GlucuronidationUDP-glucuronosyltransferases (UGTs)UGT1A1, UGT1A3, UGT1A10, UGT2B7 researchgate.netnih.gov
SulfationSulfotransferases (SULTs)SULT1E1, SULT2A1 researchgate.netnih.gov
Deconjugation (Sulfatase)Steroid Sulfatase (STS)STS researchgate.net

Elucidation of the Hepatic and Extrahepatic Metabolism of Estradiol

While the liver is the primary site of estrogen metabolism, extrahepatic tissues also play a significant role. pharmgkb.orgoup.com this compound serves as a critical tracer to differentiate and quantify the metabolic activities in both hepatic and extrahepatic sites. physiology.org The liver extensively metabolizes estradiol through pathways like 2-hydroxylation, but certain cytochrome P450 isoforms responsible for estrogen metabolism are selectively expressed in extrahepatic tissues. oup.com

For example, studies in rats have shown that physiological doses of 17-beta-estradiol affect hepatic cholesterol metabolism, increasing the activity of enzymes like cholesterol 7alpha-hydroxylase. nih.gov In the context of hepatocellular carcinoma (HCC), research has demonstrated that the liver-specific enzyme cytochrome P450 1A2 (CYP1A2) metabolizes 17-beta-estradiol into the anti-tumor agent 2-methoxyestradiol, and the expression of this enzyme is significantly reduced in HCC tissues. plos.org

Extrahepatic tissues, including the breast, prostate, and brain, also exhibit significant estrogen metabolism. researchgate.netphysiology.org Adipose tissue, for instance, is a site of both estrogen production and metabolism. caymanchem.com The use of deuterated estradiol allows for the investigation of these localized metabolic pathways, which can have important implications for tissue-specific estrogen action and the development of hormone-dependent diseases.

Table 4: Key Enzymes in Hepatic and Extrahepatic Estradiol Metabolism

EnzymeLocationMetabolic ReactionReference
Cytochrome P450 1A2 (CYP1A2)Liver2-hydroxylation of estradiol oup.complos.org
Cytochrome P450 3A4 (CYP3A4)LiverHydroxylation of estradiol researchgate.netplos.org
Catechol-O-methyltransferase (COMT)Liver and other tissuesMethylation of catechol estrogens researchgate.netpharmgkb.orgplos.org
17β-Hydroxysteroid Dehydrogenase (17β-HSD)Various tissuesInterconversion of estradiol and estrone researchgate.netpharmgkb.orgresearchgate.net
Aromatase (CYP19A1)Adipose tissue, gonads, brainConversion of androgens to estrogens physiology.org

Methodological Innovations and Standardization Driven by 17 Beta Estradiol 16,16,17 D3 Research

Development of Definitive Reference Methods for Endogenous Estrogen Quantification

The pursuit of accurate and reliable measurement of endogenous estrogens, particularly at the low concentrations found in various physiological states, has led to the development of definitive reference methods. A cornerstone of this effort is the use of isotope dilution mass spectrometry (ID-MS), a technique in which 17-beta-estradiol-16,16,17-d3 plays a crucial role. researchgate.netnih.gov

Reference Measurement Procedures (RMPs) are essential for ensuring that clinical and research laboratory results are accurate and comparable over time and across different analytical platforms. cdc.gov The development of RMPs for 17-beta-estradiol using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) heavily relies on stable isotope-labeled internal standards. nih.govnih.govresearchgate.net this compound is added to a sample at the beginning of the analytical process. Because it is chemically identical to the endogenous (unlabeled) 17-beta-estradiol, it experiences the same extraction, derivatization, and ionization efficiencies. By measuring the ratio of the endogenous analyte to the labeled standard, precise and accurate quantification can be achieved, correcting for any sample loss or variability during the procedure. researchgate.netnih.gov

Several key reference methods have been established using this principle. For instance, a reference measurement procedure using isotope-dilution LC-MS/MS with 17-beta-estradiol-d3 as the internal standard has been developed and critically evaluated for the determination of estradiol (B170435) in human serum. researchgate.netnih.gov This method demonstrated excellent agreement with certified reference materials and established GC/MS reference methods. researchgate.netcdc.govnih.gov The use of this compound allows for high precision, with low coefficients of variation, and high accuracy, with recovery rates close to 100%. nih.gov These methods are sensitive enough to measure the very low levels of estradiol found in men and postmenopausal women. nih.gov

A candidate RMP developed by the Centers for Disease Control and Prevention (CDC) utilizes LC-MS/MS without derivatization, employing isotope dilution with 17-beta-estradiol-d3 to achieve high accuracy and precision. cdc.govnih.gov This method has shown high agreement with certified reference materials and other established RMPs. cdc.govnih.gov The development of such robust reference methods provides a crucial accuracy base for the standardization of routine clinical assays, which are often less specific immunoassays. cdc.govresearchgate.net

Table 1: Performance Characteristics of a Reference Measurement Procedure for Estradiol using this compound

Parameter Finding Reference
Internal Standard 17-beta-Estradiol-d3 researchgate.netnih.gov
Analytical Technique Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) researchgate.netnih.gov
Agreement with CRMs Agreed with certified values within the uncertainty of the measurements researchgate.netnih.govcdc.govnih.gov
Recovery of Added Estradiol 100.7% to 101.8% nih.gov
Within-Set Coefficient of Variation (CV) 0.6% to 2.2% nih.gov
Between-Set Coefficient of Variation (CV) 0.2% to 0.4% nih.gov
Linearity (Correlation Coefficient) 0.998 to 1.000 nih.gov
Limit of Detection 0.6 pg of estradiol (or 1 ng/L) researchgate.net

Contributions to Method Validation and Quality Control in Steroid Hormone Research

The reliability of data in steroid hormone research is fundamentally dependent on rigorous method validation and consistent quality control. This compound is a critical component in these processes, ensuring the accuracy, precision, and specificity of analytical methods. lgcstandards.comfrontiersin.org

During method validation, the deuterated standard is used to assess key performance characteristics. Accuracy is often determined by analyzing quality control samples spiked with known concentrations of the analyte and the internal standard. nih.gov The close agreement between the measured and nominal concentrations, as seen in studies with recoveries between 86.4% and 115.0%, demonstrates the method's accuracy. nih.gov Precision, evaluated through intra- and inter-assay coefficients of variation (CVs), is also monitored using these quality control samples. frontiersin.orgnih.gov The use of this compound helps to minimize variability, leading to low CVs. nih.gov

In the context of quality control, this stable isotope-labeled compound is incorporated into routine sample analysis to monitor and correct for variations in instrument performance and sample preparation. nih.gov For instance, in environmental analysis, this compound is used as a syringe standard to ensure the accuracy of GC analysis of sediment extracts. vscht.cz National External Quality Assessment Schemes (UK NEQAS) utilize materials with precisely assigned target values, often determined by ID-MS methods using deuterated standards, to assess the performance of laboratories measuring steroid hormones. researchgate.net

The production of this compound as a certified reference material under ISO/IEC 17025 and ISO 17034 accreditation further underscores its importance in quality control, providing laboratories with a highly characterized material for method validation and calibration. lgcstandards.comlgcstandards.com

Table 2: Role of this compound in Method Validation and Quality Control

Validation/QC Parameter Application of this compound Reference
Accuracy Used in spiked quality control samples to determine apparent recovery. nih.gov
Precision Included in intra- and inter-assay precision assessments to calculate coefficients of variation (CVs). frontiersin.orgnih.gov
Specificity Helps to differentiate the analyte from interfering substances in the matrix. researchgate.net
Traceability As a component of Certified Reference Materials, it ensures traceability to higher-order standards. lgcstandards.comlgcstandards.com
Routine Quality Control Added to each sample to monitor and correct for analytical variability. nih.govvscht.cz

Advancements in Multi-Analyte Profiling and "Steroidomics" Research

The field of "steroidomics" aims to comprehensively measure the entire complement of steroids in a biological sample, providing a holistic view of steroid metabolism and function. nih.gov The development of multi-analyte profiling methods, capable of simultaneously quantifying a wide range of steroid hormones, has been significantly advanced by the use of stable isotope-labeled internal standards, including this compound. frontiersin.orgnih.gov

These advanced methods, typically employing LC-MS/MS or GC-MS/MS, allow for the simultaneous measurement of various classes of steroids, such as estrogens, androgens, and progestogens, from a single, often small, sample volume. nih.govnih.gov The inclusion of a panel of deuterated internal standards, with each standard corresponding to a specific analyte, is crucial for accurate quantification across a wide range of concentrations. frontiersin.orgnih.gov For example, a method for the simultaneous quantification of 12 steroid hormones in serum utilized a suite of internal standards, including testosterone-16,16,17-d3, to achieve high accuracy and reliability. nih.gov

The ability to include estrogens like 17-beta-estradiol in these multi-analyte panels is a significant advancement. Historically, estrogens were often analyzed separately due to their low concentrations and different ionization properties. nih.gov However, derivatization techniques and highly sensitive mass spectrometers now enable their inclusion in comprehensive steroid profiles. nih.gov

This comprehensive approach to steroid analysis is invaluable for understanding the complex interplay of hormones in various physiological and pathological conditions. For instance, steroid profiling in human fetal and adult ovaries has provided new insights into steroidogenic pathways, including the "backdoor" pathway for androgen synthesis. nih.gov Similarly, metabolic profiling in ovariectomized mice has revealed differences in energy metabolism induced by 17-beta-estradiol supplementation. nih.gov The data generated from these steroidomics studies, underpinned by the accuracy provided by internal standards like this compound, are crucial for advancing our understanding of endocrinology. nih.gov

Table 3: Application of this compound in Multi-Analyte Steroid Profiling

Application Area Key Findings Enabled by Multi-Analyte Profiling Reference
Comprehensive Steroid Quantification Simultaneous measurement of up to 12-17 steroid hormones in a single analysis. nih.govnih.gov
Clinical Research Analysis of steroid metabolome in pregnant women. nih.gov
Endocrine Physiology Profiling of steroid hormones in follicular fluid and ovarian tissue. nih.gov
Metabolic Studies Identification of metabolic changes in plasma and brain following hormone supplementation. nih.gov
Environmental Monitoring Simultaneous determination of multiple steroid hormones in environmental samples. vscht.cz

Future Perspectives and Emerging Frontiers in 17 Beta Estradiol 16,16,17 D3 Research

Integration with Advanced Omics Technologies (e.g., Metabolomics, Lipidomics) for Systems Biology

The integration of 17-beta-Estradiol-16,16,17-d3 into advanced omics technologies like metabolomics and lipidomics is set to provide a more holistic understanding of estrogen's role in complex biological systems. lcms.cz In these large-scale studies of small molecules, accurate quantification of metabolites is paramount. This compound is indispensable for the precise measurement of 17-beta-estradiol, a key player in numerous physiological and pathological processes. metwarebio.comnih.gov

In metabolomics, this deuterated standard facilitates the accurate profiling of steroid hormone pathways. metwarebio.com For instance, in studies investigating the metabolic consequences of exposure to endocrine-disrupting chemicals, such as bisphenol A (BPA), this compound allows for the reliable quantification of endogenous estradiol (B170435), enabling a direct comparison of the metabolic shifts induced by both the natural hormone and the xenobiotic. nih.gov This approach helps to elucidate the mechanisms by which such compounds interfere with normal endocrine function.

Similarly, in lipidomics, where the focus is on the comprehensive analysis of lipids, the accurate measurement of steroid hormones is crucial due to their interconnected metabolic pathways with lipids. researchgate.net The use of this compound ensures the reliability of data in studies exploring the interplay between estrogen levels and lipid profiles in various conditions, from metabolic disorders to cancer. A systems biology approach, which combines these omics datasets, can reveal complex interactions and regulatory networks, offering deeper insights into the multifaceted roles of estrogens in health and disease.

Exploration of Novel Research Applications in Environmental Endocrine Disruptor Studies (Methodological Focus)

The presence of natural and synthetic estrogens in the environment as endocrine-disrupting compounds (EDCs) is a significant concern due to their potential adverse effects on wildlife and human health even at very low concentrations. redalyc.orgresearchgate.net The development of robust and sensitive analytical methods for monitoring these compounds in various environmental matrices is therefore critical. This compound plays a pivotal role in these methodologies, primarily as an internal standard in isotope dilution mass spectrometry. lcms.cz

Future research will likely focus on refining and expanding the use of this deuterated standard in novel applications for environmental monitoring. Methodological advancements are geared towards achieving lower detection limits and improving accuracy in complex matrices such as wastewater, surface water, and sediment. nih.govmdpi.commst.dk The use of stable isotope-labeled standards like this compound is crucial for compensating for matrix effects and variations in sample preparation and instrument response, which are common challenges in environmental analysis. nih.govresearchgate.net

Development of Ultra-Sensitive and Miniaturized Analytical Platforms

The demand for rapid, on-site, and highly sensitive detection of estrogens is driving the development of innovative analytical platforms. mdpi.comendocrine-abstracts.org While traditional methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high accuracy, they often require extensive sample preparation and sophisticated instrumentation. nih.govnih.gov The future lies in the development of ultra-sensitive and miniaturized systems that can provide reliable measurements with smaller sample volumes and faster turnaround times. nih.govmdpi.com

Emerging technologies in this area include:

Advanced Mass Spectrometry Techniques: The coupling of liquid chromatography with increasingly sensitive mass spectrometers, such as triple quadrupole and high-resolution Orbitrap instruments, allows for the detection of estrogens at sub-picogram levels. acs.orgresearchgate.net The use of this compound is fundamental to these methods for achieving accurate quantification at such low concentrations. researchgate.net

Miniaturized Extraction Techniques: Techniques like solid-phase microextraction (SPME) and microextraction in packed syringe (MEPS) are being developed to reduce solvent consumption and sample volume while maintaining high extraction efficiency. mdpi.com These methods, when coupled with sensitive detection systems, offer a greener and more efficient alternative for estrogen analysis.

Biosensors and Aptasensors: These platforms utilize biological recognition elements, such as antibodies or aptamers, to achieve high specificity for the target analyte. endocrine-abstracts.orgnih.gov While still in development for routine quantitative analysis, they hold promise for rapid screening applications. For validation and calibration of these novel sensors, highly accurate reference methods employing this compound will be essential.

Digital Microfluidics: This technology enables the manipulation of discrete droplets of liquid on a chip, allowing for the integration of sample preparation and analysis in a miniaturized format. nih.gov A digital microfluidic platform has been developed for the rapid analysis of estradiol from small tissue samples, demonstrating the potential for point-of-care applications. nih.gov

Table 1: Comparison of Analytical Platforms for Estradiol Detection
Analytical PlatformKey FeaturesRole of 17-beta-Estradiol-d3Reported Limit of Detection (LOD)/Quantification (LOQ)
LC-MS/MSHigh sensitivity and specificity, considered the gold standard. nih.govacs.orgEssential internal standard for accurate quantification. researchgate.netLOD as low as 63.09 fM. acs.org
GC-MSRequires derivatization, good sensitivity. mst.dkInternal standard for quantification. nih.govNot specified in the provided context.
Miniaturized SPME/MEPSReduced solvent and sample volume, environmentally friendly. mdpi.comUsed in the validation of these extraction methods against standard techniques.Not specified in the provided context.
Biosensors/AptasensorsHigh specificity, potential for rapid screening. endocrine-abstracts.orgnih.govCrucial for the calibration and validation of sensor response.LOD of 0.018 ng/ml for an aptasensor. endocrine-abstracts.org
Digital MicrofluidicsMiniaturized, integrated sample processing and analysis. nih.govUsed in the validation of the platform against LC-MS/MS. nih.govNot specified in the provided context.

Expanding the Applicability of Deuterated Estrogens to Diverse Biological Matrices and Species

The application of this compound is expanding beyond traditional human serum and urine analysis to a wider range of biological matrices and species. This expansion is crucial for a more comprehensive understanding of estrogen physiology and toxicology across the animal kingdom and in different biological compartments.

Research is increasingly focusing on the analysis of estrogens in challenging matrices such as:

Tissue samples: Including breast tissue, brain, and bone marrow. nih.govbiorxiv.orgbibliotekanauki.pl

Saliva: A non-invasive alternative to blood sampling. nih.gov

Hair: For long-term exposure assessment.

Milk: To assess maternal transfer of hormones. acs.org

The development of robust analytical methods for these matrices is essential, and the use of deuterated internal standards is critical to overcome significant matrix effects. researchgate.net

Furthermore, the study of estrogens in various animal species is gaining importance. This includes research in:

Wildlife: To assess the impact of environmental EDCs on reproductive health. redalyc.org

Livestock: For monitoring hormonal growth promotants and food safety. researchgate.net

Aquatic organisms: To understand the effects of waterborne estrogens. nih.gov

Laboratory animals: For preclinical research in various disease models. researchgate.net

Plants: Investigating the effects of environmental estrogens on plant growth and development. scirp.org

The use of this compound and other deuterated estrogens in these studies ensures the accuracy and comparability of data across different species and biological systems. nih.govnih.govnih.gov

Table 2: Application of Deuterated Estrogens in Diverse Matrices and Species
CategoryExamplesSignificance
Biological MatricesSerum, plasma, urine, tissue (brain, breast), saliva, milk, bone marrow. nih.govnih.govbiorxiv.orgbibliotekanauki.placs.orgProvides a more complete picture of estrogen distribution and action in the body.
Environmental MatricesWastewater, surface water, sediment, soil. nih.govmdpi.comscirp.orgEnables accurate monitoring of environmental contamination by endocrine disruptors.
SpeciesHumans, rodents, birds, fish, crustaceans, canines, livestock. researchgate.netnih.govresearchgate.netbiorxiv.orgbibliotekanauki.plnih.govFacilitates comparative endocrinology and toxicology studies.

Q & A

Q. How can researchers verify the isotopic purity of 17β-Estradiol-16,16,17-d3 in experimental setups?

Isotopic purity is critical for tracer studies. Use high-resolution mass spectrometry (HRMS) to confirm the deuterium incorporation ratio at positions 16 and 16. For quantitative validation, pair HRMS with nuclear magnetic resonance (NMR) spectroscopy to resolve positional specificity. Cross-validate results against certified reference materials (e.g., Santa Cruz Biotechnology’s analytical standards) to minimize batch-to-batch variability .

Q. What precautions are necessary when handling 17β-Estradiol-16,16,17-d3 in laboratory settings?

Due to its carcinogenic potential and endocrine-disrupting effects:

  • Use chemical-resistant gloves (nitrile or neoprene) and fume hoods to prevent dermal or inhalation exposure.
  • Store in amber glass vials at -20°C to prevent photodegradation and isotopic exchange.
  • Dispose of waste via incineration or hazardous waste facilities compliant with EPA/CAL/OSHA regulations .

Q. How should researchers prepare stock solutions of 17β-Estradiol-16,16,17-d3 for cell-based assays?

  • Dissolve the compound in anhydrous dimethyl sulfoxide (DMSO) to avoid hydrolysis.
  • Validate solubility using ultraviolet-visible (UV-Vis) spectroscopy (peak at ~280 nm for estradiol derivatives).
  • Aliquot and store at -80°C to prevent freeze-thaw degradation. Pre-warm aliquots to room temperature before use to avoid precipitation .

Advanced Research Questions

Q. How can researchers design a pharmacokinetic study using 17β-Estradiol-16,16,17-d3 as an internal standard for LC-MS/MS?

  • Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological matrices (e.g., plasma or tissue homogenates). Include a deuterated analog (e.g., 17β-Estradiol-2,3,4-13C3) as a recovery control .
  • Chromatography: Optimize a reverse-phase C18 column with a gradient of methanol/water (0.1% formic acid) to separate endogenous estradiol from the deuterated form. Monitor retention time shifts caused by isotopic effects .
  • Quantitation: Apply multiple reaction monitoring (MRM) transitions (e.g., m/z 255→145 for the parent ion) and normalize against the internal standard to correct for matrix effects .

Q. What strategies resolve spectral interference when analyzing 17β-Estradiol-16,16,17-d3 in complex biological samples?

  • High-Resolution Mass Spectrometry: Use Orbitrap or Q-TOF systems to distinguish isotopic clusters from co-eluting metabolites (e.g., estrone or catechol estrogens).
  • Chemical Derivatization: Introduce a pentafluorobenzyl group to enhance ionization efficiency and reduce background noise in low-abundance samples.
  • Data Analysis: Apply multivariate algorithms (e.g., orthogonal partial least squares-discriminant analysis) to deconvolute overlapping peaks in untargeted metabolomics workflows .

Q. How should researchers address contradictions in isotopic enrichment measurements between in vitro and in vivo studies?

  • Controlled Replicates: Conduct triplicate assays with spiked recovery samples to identify technical variability (e.g., pipetting errors or column degradation).
  • Metabolic Profiling: Track potential in vivo deuterium loss via gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) to confirm isotopic stability under physiological conditions.
  • Statistical Validation: Use Bland-Altman plots to assess agreement between methods and Grubbs’ test to exclude outliers .

Methodological Considerations for Data Interpretation

  • Error Propagation: Document uncertainties in isotopic purity (±0.5–2% atom% D) and instrument precision (±5% RSD for LC-MS/MS) in supplementary materials .
  • Ethical Reporting: Disclose batch-specific certificates of analysis (CoA) from suppliers (e.g., Santa Cruz Biotechnology) to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.